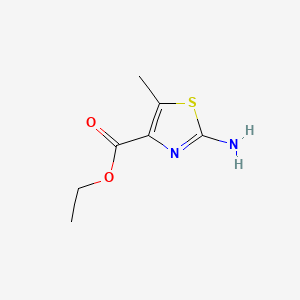

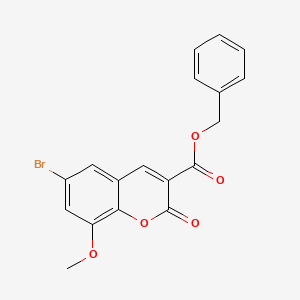

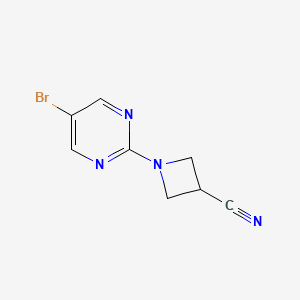

![molecular formula C23H25N3OS B2500904 4-(tert-butyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 396720-94-8](/img/structure/B2500904.png)

4-(tert-butyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 4-(tert-butyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves multiple steps and careful selection of starting materials and reagents. For instance, the synthesis of a Schiff base compound with a tert-butyl group and a pyrazole ring was achieved through a reaction that was characterized by various spectroscopic methods, including FT-IR, MS, NMR, and single-crystal X-ray diffraction . Similarly, the synthesis of a thiazol-2-amine derivative with a tert-butyl group was performed using a reduction reaction with NaBH4, followed by single-crystal X-ray diffraction to determine its structure . These studies demonstrate the complexity and precision required in synthesizing tert-butyl-containing heterocyclic compounds.

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using spectroscopic techniques and theoretical calculations. For example, the Schiff base mentioned earlier had its molecular geometry, vibrational frequencies, and chemical shifts calculated using density functional theory (DFT) methods, which were then compared with experimental results from X-ray diffraction, showing a good match . The thiazol-2-amine derivative's crystal structure was determined by X-ray diffraction, revealing the presence of intermolecular hydrogen bonds and a three-dimensional network structure stabilized by π...π contacts . These analyses are crucial for understanding the molecular conformation and electronic structure of the compounds.

Chemical Reactions Analysis

The reactivity of these compounds can be inferred from their molecular structure and electronic properties. For instance, the NBO analysis of a pyrazine derivative indicated increased electron density at nitrogen and carbon atoms, which affects bond lengths and stretching wave numbers . The first hyperpolarizability and HOMO-LUMO analysis of the same compound suggested a significant π-electron delocalization, which is indicative of potential nonlinear optical properties . These insights into the electronic structure can help predict the types of chemical reactions these compounds might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl-containing compounds are influenced by their molecular structure. For example, polyamides synthesized from a bis(ether-carboxylic acid) or a bis(ether amine) derived from 4-tert-butylcatechol exhibited high thermal stability, solubility in polar solvents, and the ability to form transparent, flexible films . The antitumor activity of the thiazol-2-amine derivative was assessed, showing promising results against the Hela cell line, which is a testament to the biological relevance of these compounds . Understanding these properties is essential for the potential application of these compounds in materials science and medicinal chemistry.

Scientific Research Applications

Synthesis and Polymer Research

- Hsiao et al. (2000) explored the synthesis of polyamides with flexible main-chain ether linkages and ortho-phenylene units, highlighting the utility of similar tert-butyl compounds in creating materials with significant thermal stability and solubility in polar solvents (Hsiao, Yang, & Chen, 2000).

Organic Synthesis and Methodology

- Rosa et al. (2008) conducted research on the synthesis of pyrazole-5-carboxylates from enaminodiketones, indicating the role of tert-butyl compounds in producing yields of pyrazole derivatives through cyclocondensation reactions (Rosa et al., 2008).

New Material Properties

- Robinson et al. (2009) discussed the synthesis and photochromicity of oligothiophene functionalized dimethyldihydropyrenes, demonstrating the potential of tert-butyl compounds in the development of photochromic materials with promising conductive properties (Robinson, Sauro, & Mitchell, 2009).

Chemical Reactions and Mechanisms

- Jasch et al. (2012) explored nucleophilic substitutions and radical reactions of phenylazocarboxylates, showing how tert-butyl compounds act as versatile building blocks in synthetic organic chemistry, enabling various modifications through both nucleophilic substitutions and radical reactions (Jasch, Höfling, & Heinrich, 2012).

properties

IUPAC Name |

4-tert-butyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3OS/c1-15-5-11-18(12-6-15)26-21(19-13-28-14-20(19)25-26)24-22(27)16-7-9-17(10-8-16)23(2,3)4/h5-12H,13-14H2,1-4H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKHSTNODQRMGBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(tert-butyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

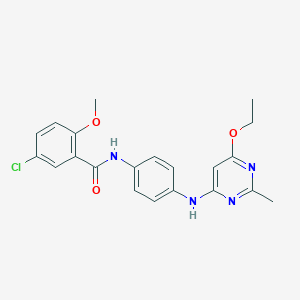

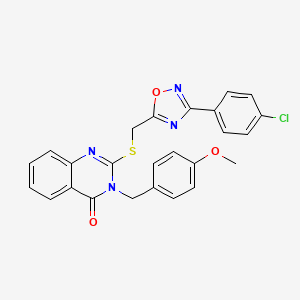

![6,7-Dimethyl-2-(5-methyl-3-isoxazolyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2500821.png)

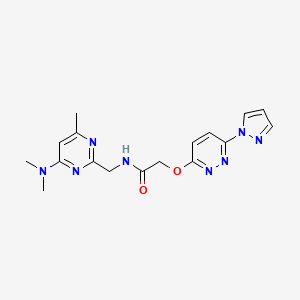

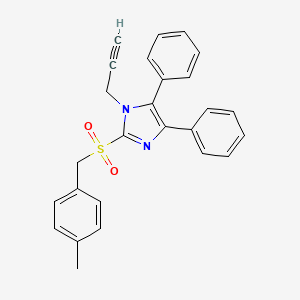

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-chlorobenzamide](/img/structure/B2500822.png)

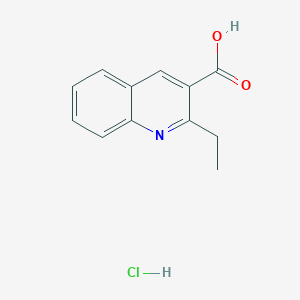

![2-Amino-2-[3-(2-chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2500823.png)

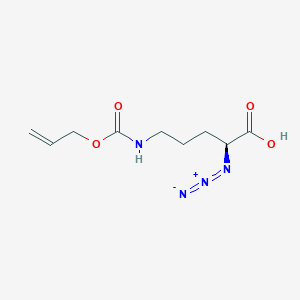

![1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone](/img/structure/B2500835.png)